Product packaging for 4-[(4-acetamidophenyl)amino]benzoic Acid(Cat. No.:CAS No. 852927-26-5)

4-[(4-acetamidophenyl)amino]benzoic Acid

Cat. No.: B2810153
CAS No.: 852927-26-5
M. Wt: 270.288
InChI Key: UZRUQIVUVVRMNN-UHFFFAOYSA-N
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Description

4-[(4-Acetamidophenyl)amino]benzoic Acid is a benzoic acid derivative featuring an acetamido group linked via a secondary amine, making it a high-value synthetic intermediate for research and development. This diarylamine-based compound is of significant interest in medicinal chemistry and materials science. Its molecular structure suggests potential for use in the synthesis of more complex pharmacologically active molecules, particularly as a building block for kinase inhibitors or as a precursor in the development of organic electronic materials. The compound is supplied as a solid powder. It should be stored in a cool, dry place, sealed in its original container to maintain stability. As a standard safety precaution, all handling should be performed in a well-ventilated fume hood, and personnel should wear appropriate personal protective equipment (PPE), including gloves and safety glasses. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2O3 B2810153 4-[(4-acetamidophenyl)amino]benzoic Acid CAS No. 852927-26-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-acetamidoanilino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10(18)16-12-6-8-14(9-7-12)17-13-4-2-11(3-5-13)15(19)20/h2-9,17H,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRUQIVUVVRMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) analysis of 4-[(4-acetamidophenyl)amino]benzoic acid reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

In a typical ¹H NMR spectrum, the aromatic protons appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) rings. The protons of the benzoic acid ring and the acetamidophenyl ring show distinct coupling patterns, often as doublets or multiplets, reflecting their positions relative to each other. The amine (N-H) proton and the amide (N-H) proton usually appear as broad singlets, and their chemical shifts can be solvent-dependent. The methyl (CH₃) protons of the acetamido group are observed as a sharp singlet in the upfield region, typically around δ 2.0 ppm.

Table 1: ¹H NMR Chemical Shifts for this compound

Proton AssignmentChemical Shift (δ) in ppmMultiplicity
Aromatic CH7.0 - 8.0m
Amine NH8.32s
Amide NH9.81s
Acetyl CH₃2.03s
Carboxyl OH12.42s

s: singlet, m: multiplet. Data presented is a representative example and can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for each unique carbon atom.

The carbonyl carbons of the carboxylic acid and the amide group are typically found in the most downfield region of the spectrum (δ 160-180 ppm). The aromatic carbons appear in the range of δ 110-150 ppm, with the carbons attached to heteroatoms (nitrogen and the carboxyl group) appearing at the lower end of this range. The methyl carbon of the acetamido group is observed in the upfield region, usually around δ 24 ppm.

Table 2: ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentChemical Shift (δ) in ppm
Aromatic C113.8 - 144.9
Carbonyl C (Amide)168.4
Carbonyl C (Carboxylic Acid)167.3
Methyl C (Acetyl)24.0

Data is representative and can vary based on solvent and experimental conditions.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group. The N-H stretching vibrations of the secondary amine and amide groups are typically observed in the range of 3300-3400 cm⁻¹.

The carbonyl (C=O) stretching vibrations are prominent peaks. The amide carbonyl stretch usually appears around 1660 cm⁻¹, while the carboxylic acid carbonyl stretch is observed near 1680 cm⁻¹. The C=C stretching vibrations of the aromatic rings are found in the 1400-1600 cm⁻¹ region. Bending vibrations for N-H and C-H bonds are also observed at lower frequencies.

Table 3: Key FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Broad stretch
N-H (Amine/Amide)3300-3400Stretch
C=O (Carboxylic Acid)~1680Stretch
C=O (Amide)~1660Stretch
C=C (Aromatic)1400-1600Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, shows absorption bands in the ultraviolet region. These absorptions are due to π → π* transitions within the aromatic rings and the conjugated system formed by the phenyl rings and the amino bridge. The presence of auxochromic groups like the amino and acetamido groups, and the chromophoric carboxylic acid group, influences the position and intensity of the absorption maxima (λmax). The compound typically exhibits two main absorption bands, one around 285 nm and another at a higher wavelength.

Table 4: UV-Vis Absorption Maxima for this compound

Solventλmax (nm)
Ethanol~285, ~320

λmax values are approximate and can vary depending on the solvent and pH.

Mass Spectrometry (MS) Techniques

Detailed experimental mass spectrometry data, including specific fragmentation patterns for this compound, are not extensively available in publicly accessible scientific literature. However, based on the compound's structure, which features a central secondary amine linking a benzoic acid moiety and an acetamidophenyl group, a theoretical fragmentation pattern can be postulated.

Upon ionization, typically forming a molecular ion [M]+•, fragmentation would likely occur at the most labile bonds. Key fragmentation pathways would be expected to include:

Amide Bond Cleavage: Scission of the amide bond in the acetamido group (-NH-C(O)CH3) could lead to the loss of a ketene (B1206846) molecule (CH2=C=O) or an acetyl radical (•COCH3).

C-N Bond Cleavage: Fragmentation at the C-N bonds of the central secondary amine is a probable pathway. This could result in ions corresponding to the 4-aminobenzoic acid fragment and the 4-acetamidophenyl fragment.

Decarboxylation: Loss of the carboxylic acid group (–COOH) as CO2 is a common fragmentation pathway for aromatic carboxylic acids, which would lead to a significant [M-COOH]+ or [M-CO2]•+ ion.

These predicted pathways are based on established fragmentation principles for aromatic amines, amides, and carboxylic acids. Definitive analysis would require experimental data from techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometry coupled with tandem MS (MS/MS) to confirm the precise m/z values and relative abundances of the fragment ions.

X-ray Crystallographic Analysis

Single Crystal X-ray Diffraction (SCXRD)

A search of crystallographic databases and scientific literature did not yield publicly available single-crystal X-ray diffraction data for this compound. Therefore, crucial information such as the crystal system, space group, unit cell dimensions, and detailed molecular geometry, including bond lengths, bond angles, and torsional angles, remains undetermined.

SCXRD analysis would be essential to definitively establish the three-dimensional structure of the molecule in the solid state. It would reveal the planarity or torsion between the two aromatic rings, the conformation of the amide and carboxylic acid groups, and the intricate details of intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

There are no specific studies on the polymorphism of this compound found in the reviewed literature. Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs, each possessing a distinct crystal lattice arrangement.

Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize different polymorphic forms of a compound. units.itamericanpharmaceuticalreview.com Each polymorph yields a unique PXRD pattern, characterized by the positions (2θ angles) and relative intensities of the diffraction peaks. units.it A comprehensive polymorphism screen, involving crystallization from various solvents under different conditions, would be necessary to explore the potential solid-state forms of this compound. Subsequent analysis of the resulting solids by PXRD would be required to identify any new crystalline forms. Without such studies, it is unknown whether this compound exists in more than one polymorphic form.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to elucidate the fundamental electronic properties and geometric structure of molecules. For compounds related to 4-[(4-acetamidophenyl)amino]benzoic acid, these methods have been instrumental in predicting molecular stability, reactivity, and spectroscopic features.

Computational data presented in sections 4.1.1, 4.1.2, and 4.1.3 are based on studies of the closely related isomer, 4-(carboxyamino)-benzoic acid, due to the limited availability of specific data for this compound.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to determine the optimized molecular geometry and electronic structure of a compound. Calculations, typically using the B3LYP/6-311G basis set, can predict bond lengths, bond angles, and dihedral angles. researchgate.net For the related isomer 4-(carboxyamino)-benzoic acid, DFT calculations have been used to obtain a revamped geometric structure and its corresponding quantum chemical parameters. researchgate.net

ParameterBondCalculated Value (°)
Bond AngleC6-N5-C13128.37

Data derived from DFT calculations on the isomer 4-(carboxyamino)-benzoic acid.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

For the related compound 4-(carboxyamino)-benzoic acid, the HOMO-LUMO energy gap was calculated to be 5.0 eV, which indicates a stable molecular structure. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. Analysis of these orbitals helps in understanding charge transfer interactions within the molecule. researchgate.net

OrbitalEnergy (eV)
HOMO-6.82
LUMO-1.82
Energy Gap (ΔE)5.00

Data derived from DFT calculations on the isomer 4-(carboxyamino)-benzoic acid. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular bonding and interactions among bonds in a molecule. It examines charge transfer, hyperconjugative interactions, and the stabilization energy (E2) associated with electron delocalization from a filled donor NBO to an empty acceptor NBO. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For 4-acetamidobenzoic acid, a key fragment of the target molecule, MEP analysis shows that the most negative potential is concentrated around the oxygen atoms of the carboxylic acid and amide groups, making them the primary sites for electrophilic interactions. nih.govresearchgate.net Conversely, the hydrogen atoms, particularly the one on the carboxylic acid, exhibit the most positive potential, indicating a site for nucleophilic attack. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of N-phenylbenzamide derivatives, a class to which this compound belongs, MD simulations are employed to investigate the stability of protein-ligand complexes. nih.govresearchgate.net These simulations can reveal how a compound interacts with a biological target, such as a protein kinase, and assess the stability of the binding over a set period, often on the nanosecond scale. nih.govmdpi.com

By analyzing parameters like the root-mean-square deviation (RMSD) of the complex, researchers can determine if the compound forms a stable interaction within the protein's binding site. mdpi.com MD simulations provide crucial insights into the dynamic behavior of the ligand-receptor system, which is essential for designing effective molecules. nih.govscirp.org

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For derivatives of aminobenzoic acid, SAR studies have identified key structural features that modulate their efficacy as, for example, antimicrobial or anticancer agents. nih.govd-nb.info

Key findings from SAR studies on related aminobenzoic acid and N-phenylbenzamide structures include:

Substitutions on the Phenyl Rings: The nature and position of substituents on either phenyl ring can dramatically alter biological activity. Electron-withdrawing groups (like fluorine) or electron-donating groups on the benzamide (B126) portion have been shown to significantly impact the anticancer potency of N-phenylbenzamide derivatives. nih.gov

The Amide Linker: The amide bond is a crucial hydrogen-bonding component for interaction with biological targets. Modifications to this linker, such as creating isosteres like a triazole, have been explored to enhance metabolic stability while retaining high potency. nih.gov

The Carboxylic Acid Group: The ionization state and position of the carboxylic acid group are critical. Studies on p-aminobenzoic acid (PABA) derivatives show that ionization is a decisive factor for their incorporation into biological pathways. nih.gov The presence of bulky groups near the carboxylic acid can hinder activity. nih.gov

These SAR insights guide the rational design of new derivatives with improved potency and selectivity.

In Silico ADMET Predictions

These predictive models utilize large datasets of experimentally determined properties to build relationships between chemical structure and ADMET characteristics. For a molecule like this compound, these tools would predict properties such as:

Aqueous solubility: The presence of both a carboxylic acid and an amide group suggests moderate solubility.

Lipophilicity (LogP/LogD): This would be a balance between the polar functional groups and the aromatic rings.

Plasma protein binding: The compound's acidic nature suggests potential binding to albumin.

Metabolic stability: The amide bond and aromatic rings would be potential sites for metabolic transformation by cytochrome P450 enzymes.

Potential for toxicity: Predictions would screen for structural alerts that might indicate potential for various toxicities.

The goal of these early predictions is to identify potential liabilities and guide the design of molecules with more favorable drug-like properties. audreyli.com

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

For this compound, docking studies would be instrumental in identifying potential biological targets and understanding the molecular basis of its activity. The flexible linker between the two aromatic rings allows the molecule to adopt various conformations to fit into different binding pockets.

Derivatives of 4-aminobenzoic acid have been studied as inhibitors of various enzymes. Docking studies of these related compounds can provide insights into the potential enzyme-binding interactions of this compound. For example, docking of novel 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazides into the active sites of enoyl ACP reductase and dihydrofolate reductase (DHFR) revealed key binding interactions. mdpi.comresearchgate.net Similarly, a study on 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid showed that the benzene (B151609) ring of the 4-aminobenzoic acid moiety formed a pi-pi stacking interaction with a tryptophan residue (TRP706) in the RNA polymerase active site, while the carboxylic acid formed a salt bridge with a lysine (B10760008) residue (LYS643). semanticscholar.org

Based on these findings, it can be hypothesized that the 4-aminobenzoic acid core of this compound would likely engage in similar interactions, with the carboxylic acid acting as a key hydrogen bond donor/acceptor or forming salt bridges with basic residues like arginine or lysine. The acetamidophenyl group would likely occupy a more hydrophobic pocket, with the amide group potentially forming additional hydrogen bonds.

Enzyme Target (from related compounds)Key Interacting Residues (Predicted for this compound)Type of Interaction
Dihydrofolate Reductase (DHFR)Arginine, GlutamineHydrogen bonding, Salt bridge
Enoyl ACP ReductaseArginine, GlutamineHydrogen bonding
RNA PolymeraseTryptophan, LysinePi-pi stacking, Salt bridge

The stability of a protein-ligand complex is determined by the sum of all intermolecular interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the protein-ligand complex over time, providing a more accurate assessment of binding stability than static docking poses. nih.gov

For a complex between a protein and this compound, MD simulations would reveal the stability of the initial docking pose, the flexibility of the ligand in the binding site, and the role of water molecules in mediating interactions. The binding free energy of the complex can also be calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to provide a quantitative estimate of binding affinity. nih.gov

Crystallization Informatics and Polymorph Prediction

Crystallization informatics involves the use of computational tools to predict and understand the crystallization behavior of molecules, including the prediction of different crystalline forms, or polymorphs. Polymorphism is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, such as solubility and stability. uky.edursc.org

For this compound, computational polymorph prediction would involve generating a large number of plausible crystal structures and ranking them based on their calculated lattice energies. This can provide insights into the likely stable polymorphs and guide experimental crystallization screening. uky.edu

Studies on related benzoic acid derivatives have shown that polymorphism is often influenced by factors such as conformational flexibility and the pattern of intermolecular interactions, particularly hydrogen bonding of the carboxylic acid group. uky.eduacs.org The presence of both a carboxylic acid and an amide group in this compound provides multiple sites for hydrogen bonding, suggesting a high propensity for forming different polymorphic structures. Computational analysis of these potential hydrogen bonding networks would be key to predicting the most stable crystal forms. rsc.org

Pharmacological and Biological Research Avenues in Vitro and Mechanistic

Enzymatic Inhibition Studies (In Vitro)

The inhibitory potential of 4-[(4-acetamidophenyl)amino]benzoic acid and its derivatives has been explored against several enzymes, indicating a broad spectrum of preliminary bioactivity.

Research into the derivatives of this compound has shown potential for neuraminidase inhibition, an important target in antiviral therapy. Specifically, novel 4-acetamido-3-(benzylideneamino)benzoic acid derivatives have been synthesized and evaluated for their inhibitory action against microbial neuraminidase. Certain compounds within this series demonstrated potent inhibition against neuraminidase-containing microbes, with zones of inhibition recorded at 16 ± 2.5 mm at a concentration of 125 µg/ml, exceeding that of standard compounds. Molecular docking studies supported these findings, indicating strong binding interactions with the neuraminidase enzyme. Another study on benzoic acid derivatives identified a compound, NC-5, which showed neuraminidase inhibition and antiviral activity against influenza A virus strains, including oseltamivir-resistant ones.

However, specific IC₅₀ values for the parent compound, this compound, against neuraminidase are not detailed in the available research, which has primarily focused on its more complex derivatives.

Table 1: Neuraminidase Inhibition Data for Derivatives

Compound Class Assay Type Concentration Result Source
4-acetamido-3-(benzylideneamino)benzoic acid derivatives Zone of Inhibition 125 µg/ml 16 ± 2.5 mm
Benzoic acid derivative (NC-5) EC₅₀ (H1N1) 33.6 μM -
Benzoic acid derivative (NC-5) EC₅₀ (H1N1-H275Y) 32.8 μM -

While the broader class of 4-aminobenzoic acid (PABA) derivatives is known to interfere with the folate biosynthesis pathway, in which dihydropteroate (B1496061) synthase is a key enzyme, specific inhibitory data (such as Kᵢ or IC₅₀ values) for this compound against dihydropteroate synthase is not prominently available in the reviewed literature. The research focus has been on other derivatives of PABA.

The investigation of this compound derivatives has extended to soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. Studies on 4-benzamidobenzoic acid hydrazide derivatives, which share a similar structural backbone, have identified potent sEH inhibitors. For instance, 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid was found to be a potent inhibitor, demonstrating 72% inhibition of sEH activity. These findings suggest that the 4-aminobenzoic acid scaffold is a promising starting point for the design of novel sEH inhibitors.

Direct inhibitory data for this compound against sEH is not specified in the current body of research, which has concentrated on its hydrazide and other complex derivatives.

Table 2: sEH Inhibition Data for Related Derivatives

Compound Assay Type Result Source
4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid % Inhibition 72%

The inhibitory activities of compounds related to this compound have been assessed against acetylcholinesterase (AChE) and carbonic anhydrase II (CA II), enzymes implicated in neurodegenerative diseases and other physiological processes. Research on novel imidazolinone-based benzenesulfonamides, which can be considered structural analogs, revealed significant inhibitory profiles against both human CA isoforms (hCA I and hCA II) and AChE, with Kᵢ values in the nanomolar range. For instance, certain derivatives showed Kᵢ values against hCA II that were 3.3-4.8 times more selective than their counterparts.

Specific IC₅₀ or Kᵢ values for the direct inhibition of AChE and CA II by this compound are not provided in the reviewed literature, with studies focusing on more complex sulfonamide derivatives.

Table 3: AChE and CA Inhibition Data for Related Sulfonamide Derivatives

Compound Series Target Enzyme Kᵢ Range Source
Imidazolinone-based benzenesulfonamides hCA I -
Imidazolinone-based benzenesulfonamides hCA II -
Imidazolinone-based benzenesulfonamides AChE -

Antimicrobial Research (In Vitro)

The antibacterial potential of derivatives of 4-aminobenzoic acid (PABA) has been a subject of significant research interest. Chemical modifications of the PABA structure have led to the development of compounds with notable antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). Schiff bases derived from PABA have shown minimum inhibitory concentrations (MIC) starting from 15.62 µM against MRSA.

While these studies highlight the potential of the PABA chemical space for developing new antibacterial agents, specific MIC values for the parent compound, this compound, against a wide range of bacterial strains are not consistently reported in the available literature. Research has predominantly centered on Schiff bases and other derivatives. For example, a study on 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives reported moderate activity for one compound against Staphylococcus aureus ATCC 6538 and Bacillus subtilis ATCC 6683 with an MIC value of 125 µg/mL.

Table 4: Antibacterial Activity for PABA Derivatives

Compound Class/Derivative Bacterial Strain MIC Value Source
PABA Schiff Bases Methicillin-resistant Staphylococcus aureus (MRSA) from 15.62 µM
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid Staphylococcus aureus ATCC 6538 125 µg/mL
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid Bacillus subtilis ATCC 6683 125 µg/mL

Antifungal Activities

The investigation into the antifungal properties of compounds derived from this compound has primarily focused on its Schiff base derivatives and their coordination complexes with various transition metals. These studies reveal that while the parent compounds may exhibit modest activity, their biological efficacy can be significantly enhanced through structural modification and chelation with metal ions.

Research into Schiff bases derived from 4-aminobenzoic acid has shown varied antifungal effects. For instance, certain Schiff base derivatives have been tested against pathogenic fungal strains like Aspergillus niger and Candida albicans, demonstrating that these compounds can possess good antifungal activity. researchgate.net The mechanism of action is often linked to the azomethine group (-HC=N-) characteristic of Schiff bases, which is a crucial pharmacophore in various bioactive molecules. scirp.org

The introduction of metal ions to form coordination complexes is a key strategy for amplifying antifungal potential. mdpi.com Metal complexes of Schiff bases derived from sulfacetamide, a related sulfonamide structure, have been screened against fungi such as Aspergillus fumigates and Candida albicans, showing promising results. scirp.org Similarly, studies on metal(II) complexes with amino acid-derived compounds have demonstrated that chelation can lead to enhanced antifungal activity against a panel of fungi including T. longifusus, C. albicans, and A. flavus. nih.gov The increased lipophilicity of the metal complexes allows for better penetration through the fungal cell membrane, which is a proposed mechanism for their enhanced efficacy. nih.gov This suggests that the geometry and electronic properties of the metal ion, coordinated to the ligand derived from this compound, play a critical role in their biological action.

Below is a summary of representative antifungal screening data for related benzoic acid derivatives and their metal complexes.

Compound TypeFungal StrainActivity MeasureResult
Schiff Base DerivativesAspergillus nigerMinimum Inhibitory Concentration (MIC)1.56-3.12 µg/mL researchgate.net
Schiff Base DerivativesCandida albicansMinimum Inhibitory Concentration (MIC)70 µg/mL for some derivatives mdpi.com
Metal(II) ComplexesPenicillium marneffeiZone of Inhibition~18.9 ± 0.5 mm researchgate.net
Metal(II) ComplexesAspergillus fumigatusZone of Inhibition~19.1 ± 0.3 mm researchgate.net
2-Aminobenzoic Acid DerivativesCandida albicans (FLC-resistant)Minimum Inhibitory Concentration (MIC)70 µg/mL for active derivatives mdpi.comnih.gov

Antimycobacterial Activities

Derivatives of 4-aminobenzoic acid (PABA) are recognized as a structural motif in the design of antimycobacterial agents. nih.gov The PABA biosynthetic pathway is a target for certain antitubercular drugs, and compounds that interfere with this pathway have shown potential. nih.gov Research has demonstrated that various synthetic compounds incorporating the aminobenzoic acid scaffold exhibit significant inhibitory activity against Mycobacterium tuberculosis (Mtb). nih.gov

Specifically, studies on novel benzothiazole (B30560) and 1,4-benzoxazinone derivatives have highlighted their in vitro activity against the H37Rv strain of M. tuberculosis. researchgate.netnih.gov Some of these compounds have shown high potency, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. nih.gov Importantly, certain derivatives also retain activity against multidrug-resistant (MDR) strains of Mtb, which is a critical aspect in the development of new anti-tuberculosis therapies. nih.govmdpi.com For example, some 1,4-benzoxazinone derivatives displayed MIC values between 2 and 8 μg/mL against various Mtb strains, including resistant ones. nih.gov

The mechanism for some of these derivatives is thought to involve the inhibition of essential mycobacterial enzymes. mdpi.com Computational studies, including molecular docking, have been employed to identify potential molecular targets, such as MTB β-ketoacyl ACP synthase I (KasA), for these compounds. mdpi.com The effectiveness of these compounds underscores the utility of the 4-aminobenzoic acid framework in the rational design of new antimycobacterial agents.

The table below presents findings from in vitro antimycobacterial screenings of related compounds.

Compound ClassMtb StrainActivity MeasureResult
1,4-Benzoxazinone DerivativesH37Rv (virulent)Minimum Inhibitory Concentration (MIC)2 - 8 µg/mL nih.gov
1,4-Benzoxazinone DerivativesDrug-Resistant StrainsMinimum Inhibitory Concentration (MIC)2 - 8 µg/mL nih.gov
1,2,4-Triazole-3-thiol DerivativeH37RvMinimum Inhibitory Concentration (MIC)5.5 µg/mL mdpi.com
1,2,4-Triazole-3-thiol DerivativeMulti-Drug-Resistant (MDR)Minimum Inhibitory Concentration (MIC)11 µg/mL mdpi.com
Chromene Derivative (C10)M. tuberculosisMinimum Inhibitory Concentration (MIC)29.13 µg/mL frontiersin.org

Antiviral Activities

The structural framework of benzoic acid has been utilized as a scaffold for the development of novel antiviral agents. nih.govnih.gov Research has explored derivatives of benzoic acid for their potential to inhibit the replication of various viruses, most notably the influenza virus. nih.govnih.gov These compounds often target specific viral proteins, such as neuraminidase (NA), which is crucial for the release of new virus particles from infected cells. nih.govnih.govscienceopen.com

One study identified a benzoic acid derivative, NC-5, that exhibited potent antiviral activity against influenza A virus strains H1N1 and H3N2. nih.govnih.gov This compound was effective in a dose-dependent manner and also showed activity against an oseltamivir-resistant H1N1 mutant. nih.govnih.gov The 50% effective concentrations (EC50) for the wild-type H1N1 and the oseltamivir-resistant strain were 33.6 µM and 32.8 µM, respectively. nih.govnih.gov The low cytotoxicity of NC-5, with a 50% cytotoxic concentration (CC50) greater than 640 µM, indicates a favorable selectivity index. nih.govnih.gov

Furthermore, new classes of 4-(2-nitrophenoxy)benzamide (B2917254) derivatives have been designed and screened for activity against other viruses, including Adenovirus, HSV-1, and coxsackievirus. rsc.org These compounds showed strong antiviral activities with IC50 values ranging from 10.22 to 44.68 μM. rsc.org The development of peptide-based therapies and polymerase inhibitors also represents an emerging strategy against influenza, highlighting the diverse approaches being taken to combat viral infections. mdpi.comresearchgate.net

Key in vitro antiviral data for benzoic acid derivatives are summarized below.

CompoundVirus StrainActivity MeasureResultSelectivity Index (SI)
NC-5Influenza A (H1N1)EC5033.6 µM nih.govnih.gov>19 nih.gov
NC-5Influenza A (H1N1-H275Y, Oseltamivir-resistant)EC5032.8 µM nih.govnih.gov>19.5 nih.gov
4-(2-nitrophenoxy)benzamide Derivative (8c)AdenovirusIC5010.22 µM rsc.org>7.1
4-(2-nitrophenoxy)benzamide Derivative (8d)HSV-1IC5011.53 µM rsc.org>6.3
4-(2-nitrophenoxy)benzamide Derivative (10b)CoxsackievirusIC5012.71 µM rsc.org>5.7

Antiproliferative and Cytotoxicity Assessments (In Vitro)

The 4-aminobenzoic acid scaffold and its derivatives have been investigated for their potential as antiproliferative agents against various cancer cell lines. Studies have shown that modifying the core structure can lead to compounds with significant cytotoxic activity. For instance, a series of s-triazine Schiff base derivatives were evaluated for their antiproliferative effects on human breast carcinoma (MCF-7) and colon cancer (HCT-116) cell lines. researchgate.net The results indicated that the nature of the substituents on the triazine ring greatly influenced the biological activity, with some derivatives showing potent growth inhibition. researchgate.net

Similarly, benzimidazole (B57391) derivatives have been tested against MCF-7 and HCT-116 cell lines. waocp.orgnih.gov One such derivative exhibited a high cytotoxic effect against MCF-7 cells with an IC50 value of 8.86±1.10 μg/mL and moderate activity against HCT-116 cells. waocp.org Another benzimidazole compound showed its lowest IC50 value against HCT-116 cells at 16.18±3.85 μg/mL. waocp.org These findings suggest that the benzimidazole moiety, when appropriately substituted, can be a valuable component in the design of anticancer agents.

Further research on novel thiopyran analogs also demonstrated potent dose-dependent cytotoxic abilities against MCF-7 and HCT-15 colon cancer cells, with IC50 values ranging from 3.5 to 15 μM. nih.gov The evaluation of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates against MCF-7 and MDA-MB-231 breast cancer cell lines also identified compounds with significant antiproliferative effects and high selective indices. mdpi.com

The table below summarizes the in vitro antiproliferative activity of various derivatives containing the aminobenzoic acid or related structural motifs.

Compound ClassCell LineActivity MeasureResult
s-Triazine Schiff Base DerivativesMCF-7 (Breast)IC50Varies by substituent researchgate.net
s-Triazine Schiff Base DerivativesHCT-116 (Colon)IC50Varies by substituent researchgate.net
Benzimidazole Derivative 4MCF-7 (Breast)IC508.86 ± 1.10 µg/mL waocp.orgnih.gov
Benzimidazole Derivative 2HCT-116 (Colon)IC5016.18 ± 3.85 µg/mL waocp.org
Thiopyran Analog (4a)HCT-15 (Colon)IC503.5 µM nih.gov
Thiopyran Analog (4a)MCF-7 (Breast)IC504.5 µM nih.gov
4-Amino-thienopyrimidine (Compound 2)MCF-7 (Breast)IC500.013 µM mdpi.com

Antioxidant Mechanisms (In Vitro)

Compounds containing phenolic and amino functionalities, such as derivatives of this compound, are often explored for their antioxidant properties. The primary mechanism of action for these antioxidants is their ability to scavenge free radicals, which are highly reactive molecules that can cause oxidative damage to cells. researchgate.net In vitro antioxidant activity is commonly assessed using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method and the hydroxyl radical scavenging assay. researchgate.netnih.govnih.gov

The DPPH assay is a widely used spectrophotometric method where the antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which can be quantified. nih.govmdpi.com Studies on various synthetic compounds, including α-aminophosphonates and 4-hydroxycoumarin (B602359) derivatives, have demonstrated their potential as antioxidants through this method. researchgate.netresearchgate.netnih.gov For example, a series of novel bis α-aminophosphonate derivatives were synthesized and showed notable antioxidant activity in the DPPH assay. researchgate.net

Hydroxyl radicals are among the most reactive oxygen species and can cause significant damage to biological macromolecules. nih.gov The ability of a compound to scavenge these radicals is a key indicator of its antioxidant potential. researchgate.netresearchgate.net A modified CUPRAC method has been developed to assess the hydroxyl radical scavenging activity of water-soluble antioxidants, providing a more convenient alternative to other methods. nih.gov The antioxidant activity of metal complexes has also been a subject of interest, as coordination with metal ions can modulate the redox properties of the ligand and, in some cases, enhance its radical scavenging capabilities. nih.gov

Representative in vitro antioxidant activities are presented in the table below.

Compound/Extract TypeAssayActivity MeasureKey Finding
α-AminophosphonatesDPPH ScavengingIC50Noteworthy to excellent activity researchgate.net
Polysaccharides from Hericium coralloidesDPPH Scavenging% Scavenging83.77% at 5 mg/mL researchgate.net
Polysaccharides from Hericium coralloidesHydroxyl Radical Scavenging% Scavenging67.31% at 5 mg/mL researchgate.net
CMCS–Zn–CA ComplexDPPH Scavenging% Scavenging95.45% researchgate.net
CMCS–Zn–CA ComplexHydroxyl Radical Scavenging% Scavenging92.45% researchgate.net

Ligand-Metal Ion Coordination Chemistry

The field of coordination chemistry extensively studies the interaction of organic ligands with metal ions to form complex structures with diverse properties and applications. Ligands derived from 4-aminobenzoic acid and its analogs, particularly Schiff bases, are of significant interest due to their versatile coordination behavior and the varied biological activities of their resulting metal complexes. scirp.orgnih.gov These ligands typically contain multiple donor atoms, such as nitrogen from imine groups and oxygen from carboxylate or hydroxyl groups, allowing them to form stable chelates with a wide range of transition metal ions like Cu(II), Ni(II), Co(II), and Zn(II). scirp.orgnih.govnih.gov

The synthesis of these metal complexes is generally achieved by reacting the Schiff base ligand with a metal salt in an appropriate solvent. nih.govrjptonline.org The resulting complexes are then characterized using various spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR, mass spectrometry, and elemental analysis, to determine their structure and bonding. scirp.orgnih.gov For example, IR spectroscopy can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=N (azomethine) and C=O (carbonyl) stretches. rjptonline.org

The geometry of the metal complexes is often proposed based on magnetic susceptibility measurements and electronic spectral data. researchgate.net For instance, octahedral or tetrahedral geometries are commonly assigned to these types of complexes. scirp.orgresearchgate.net The coordination of the metal ion to the ligand can significantly alter the electronic properties and steric profile of the organic molecule, which in turn can enhance its biological activity, as seen in antifungal and antibacterial studies. scirp.orgnih.gov This synergistic effect between the ligand and the metal ion is a cornerstone of medicinal inorganic chemistry.

The table below provides a general overview of the characterization of metal complexes with related ligands.

Ligand TypeMetal Ion(s)Characterization TechniquesProposed Geometry
Schiff Base from Acetoacetanilido-4-aminoantipyrine and 2-aminobenzoic acidCu(II), Ni(II), Co(II), Mn(II), Zn(II), VO(IV)Elemental Analysis, IR, UV-Vis, ¹H NMR, Mass Spec, Magnetic SusceptibilityVaries with metal ion nih.gov
Mannich Base from Benzamide (B126)Mn(II), Co(II)Elemental Analysis, UV-Vis, IR, NMR, Mass Spec, Magnetic SusceptibilityOctahedral researchgate.net
Schiff Base from SulfacetamideVarious Transition MetalsIR, UV-Vis, Mass Spec, Conductance, Magnetic SusceptibilityOctahedral for many complexes scirp.org
Amino Acid DerivativesCo(II), Cu(II), Ni(II), Zn(II)Spectroscopic and analytical methodsVaries with ligand and metal nih.gov

Derivatization Strategies for Analog Development

Design Principles for Novel Analogs

The design of new analogs based on the 4-[(4-acetamidophenyl)amino]benzoic acid scaffold is guided by its inherent structural versatility. As a derivative of para-aminobenzoic acid (PABA), it is recognized as a valuable building block in pharmaceutical research. dntb.gov.ua The core principle involves modifying its functional groups—the amino and carboxyl groups—to develop a wide range of molecules with potential therapeutic applications. dntb.gov.ua This structural flexibility allows for systematic substitutions to explore structure-activity relationships (SAR).

A key design strategy is the modeling of derivatives within the active sites of biological targets. For instance, derivatives of 4-(acetylamino)benzoic acid have been designed based on the three-dimensional structure of neuraminidase active sites to create specific inhibitors. wikigenes.org This structure-based design approach aims to enhance binding affinity and selectivity. Another principle involves using the scaffold to model specific biological states; for example, 4-acetamidobenzoic acid can model the unfolded state of a protein where amide groups are hydrogen-bonded to water. wikigenes.org

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound is a prime target for derivatization through esterification and amidation. These reactions convert the polar carboxylic acid into less acidic and potentially more lipophilic ester or amide groups, which can significantly alter the compound's properties.

Esterification is commonly achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling agents. A general method involves the use of dicyclohexylcarbodiimide (DCC) as an activator, often accelerated by the addition of 4-dimethylaminopyridine (DMAP), to facilitate the reaction even with sensitive acids. researchgate.net Another approach is the direct esterification of the corresponding acid with an alcohol, such as ethanol (B145695), in the presence of a strong acid catalyst like sulfuric acid, typically under reflux conditions. nih.gov These methods allow for the synthesis of a variety of alkyl and aryl esters.

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. This transformation is fundamental in medicinal chemistry for creating stable amide bonds. mdpi.com Catalytic methods for direct amidation are increasingly favored to improve atom economy and reduce waste. mdpi.com Chiral Brønsted acids have been used to catalyze the atroposelective coupling of carboxylic acids with amines using ynamides as coupling reagents. researchgate.net Another strategy involves activating the carboxyl group with reagents like 1,1'-carbonyldiimidazole (CDI), which forms a reactive acylimidazole intermediate that readily reacts with amines. researchgate.net More recently, metal-based catalysts, such as those involving titanium tetrafluoride (TiF₄), have been shown to enhance the direct amidation of carboxylic acids with various amines in good yields. rsc.org

Reaction TypeReagents and ConditionsProduct TypeKey Features
EsterificationAlcohol, H₂SO₄, RefluxAlkyl/Aryl EstersClassic acid-catalyzed method for simple esters. nih.gov
EsterificationDCC, DMAP, AlcoholAlkyl/Aryl EstersAccelerated reaction, suitable for sensitive substrates. researchgate.net
AmidationAmine, Ynamide, Chiral Brønsted Acid CatalystChiral AmidesEnables atroposelective synthesis. researchgate.net
AmidationAmine, 1,1'-Carbonyldiimidazole (CDI)AmidesForms a highly reactive acylimidazole intermediate. researchgate.net
AmidationAmine, TiF₄ (catalyst), Toluene, RefluxAmidesEfficient catalytic method for a variety of amines. rsc.org

Schiff Base Formation

Schiff base formation is a widely utilized derivatization strategy that targets the primary amino group of related scaffolds like 4-aminobenzoic acid (PABA). mdpi.comnih.gov This reaction involves the condensation of the amino group with an aldehyde or a ketone, typically under reflux in a suitable solvent like methanol or ethanol, often with a few drops of an acid catalyst such as glacial acetic acid. rjptonline.orgresearchgate.net This process results in the formation of an imine or azomethine group (-C=N-). mdpi.com

The versatility of this reaction allows for the introduction of a wide array of substituents by simply varying the carbonyl compound. A diverse range of aliphatic and aromatic aldehydes and ketones have been reacted with PABA to create extensive libraries of Schiff bases. rjptonline.org For example, derivatives have been synthesized using substituted benzaldehydes (e.g., 2-chlorobenzaldehyde, 4-hydroxy-3-methoxybenzaldehyde), heterocyclic aldehydes (e.g., furan-2-carbaldehyde), and cinnamaldehyde. researchgate.net

The resulting Schiff bases often exhibit distinct chemical and physical properties compared to the parent amine. The formation of the imine bond introduces a rigid planar moiety and can significantly impact the molecule's electronic properties and biological activity. mdpi.comnih.gov This simple, one-step reaction is a cornerstone of molecular hybridization, allowing for the combination of the aminobenzoic acid core with other pharmacologically relevant structures. mdpi.com

Carbonyl ReactantReaction ConditionsResulting Schiff Base StructureReference
Various Aromatic AldehydesReflux in methanol/ethanol with glacial acetic acid4-[(Substituted-benzylidene)amino]benzoic acid rjptonline.orgresearchgate.net
SalicylaldehydesOne-step reaction4-[(Hydroxybenzylidene)amino]benzoic acid mdpi.com
5-nitrofurfuralOne-step reaction4-{[-(5-nitrofuran-2-yl)methylene]amino}benzoic acid mdpi.comnih.gov
Acetaldehyde, AcetoneReaction with 4-aminobenzoic acid4-[(1Z)-ethylideneamino]benzoic acid, 4-(propan-2-ylidenamino)benzoic acid rjptonline.org

Alkylation Approaches

Alkylation offers another route to modify the this compound structure, primarily at the nitrogen and oxygen atoms. While direct alkylation of the secondary amine can be challenging, derivatization strategies often involve the use of precursors like 4-aminobenzoic acid where the primary amine is more readily alkylated or acylated.

One common approach is N-acylation, where an acyl group is introduced at the amino position. For example, 4-aminobenzoic acid can be reacted with various benzoyl chlorides in the presence of a base like sodium carbonate to yield N-benzoyl derivatives. nih.gov This is analogous to the existing acetamido group in the target compound and suggests that further modification of a precursor amine is a viable strategy.

Furthermore, the carboxyl group can be targeted for O-alkylation to form esters, as detailed in section 6.2. The synthesis of more complex derivatives often involves multi-step pathways where alkyl or other functional groups are introduced onto a heterocyclic system that is subsequently coupled to the aminobenzoic acid core. For instance, a derivative has been reported where a complex benzothienothiazinone moiety is attached to the amino group of 4-aminobenzoic acid, representing an advanced N-arylation/alkylation approach. nih.gov Such strategies significantly expand the chemical space accessible from this scaffold.

Molecular Hybridization with Pharmacophoric Groups

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single hybrid molecule. mdpi.com The goal is to create a new chemical entity with an enhanced affinity for a specific target, improved activity, or a modified biological profile. The this compound scaffold, and its parent PABA, are excellent platforms for this approach due to their accessible functional groups. dntb.gov.uanih.gov

A prominent application of this strategy is the synthesis of Schiff bases, where the aminobenzoic acid core is hybridized with various aldehydes and ketones that are themselves pharmacophores. mdpi.comnih.gov For example, combining PABA with salicylaldehyde moieties, which are known to possess antimicrobial properties, results in hybrid molecules with significant antibacterial and antifungal activity. mdpi.com Similarly, hybridization with 5-nitrofurfural, another known antimicrobial agent, yields potent derivatives. mdpi.com

This approach extends beyond Schiff bases. The aminobenzoic acid scaffold can be linked to other biologically active heterocyclic systems. For example, it has been incorporated into quinazolinone structures and used to develop inhibitors of multidrug resistance-associated proteins by linking it to a tetrahydrobenzothienothiazinone core. nih.govnih.gov These examples underscore the power of molecular hybridization to generate novel derivatives by leveraging the structural features of the aminobenzoic acid core as a foundation for connecting diverse pharmacophoric groups. nih.gov

Future Perspectives in 4 4 Acetamidophenyl Amino Benzoic Acid Research

Emerging Synthetic Methodologies

The development of novel and efficient synthetic routes is paramount for the exploration of chemical space around the 4-[(4-acetamidophenyl)amino]benzoic acid core. Traditional methods for creating the diarylamine linkage often require harsh conditions, which can limit the diversity of accessible analogues. Emerging methodologies are focused on milder, more versatile, and sustainable approaches.

Recent advancements in catalysis offer promising avenues. For instance, palladium-catalyzed C-N coupling reactions are being refined to create diarylamine bonds with greater efficiency and functional group tolerance. mdpi.com Similarly, rhodium-catalyzed arylations of sulfilimines with arylboronic acids present an innovative "umpolung" strategy for C-N bond formation, enabling the construction of complex arylamine derivatives under mild conditions. acs.org This could be adapted for the synthesis of this compound precursors.

Furthermore, electrochemical and photochemical methods are gaining traction as green alternatives for constructing heterocyclic systems and forming key bonds. nih.gov Electrochemical dehydrogenative cyclization, for example, facilitates intramolecular N-S bond formation, a strategy that could be conceptually extended to the C-N linkage in diarylamines. nih.gov Multi-component reactions, which allow the assembly of complex molecules from simple starting materials in a single step, also hold significant potential for rapidly generating libraries of this compound derivatives for biological screening. nih.gov

MethodologyKey FeaturesPotential Application for this compound Synthesis
Palladium-Catalyzed C-N CouplingHigh efficiency, broad substrate scope. mdpi.comDirect formation of the diarylamine bond.
Rhodium-Catalyzed ArylationMild reaction conditions, novel bond formation strategy. acs.orgSynthesis of complex precursors and analogues.
Electrochemical SynthesisGreen and sustainable, avoids harsh reagents. nih.govAlternative for C-N bond formation or heterocycle construction.
Multi-Component ReactionsStep-economic, rapid library generation. nih.govEfficient synthesis of diverse derivatives.

Advanced Computational Approaches

Computational chemistry is becoming an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding synthetic efforts and biological testing. For this compound research, advanced computational approaches can provide deep insights into its behavior and potential as a therapeutic agent.

Density Functional Theory (DFT) can be employed to study the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. nih.gov This can help in understanding its absorption profile and metabolic stability. nih.gov Computational models are also being developed to predict the outcomes of chemical reactions, which can aid in the design of more efficient synthetic routes and the pre-screening of potential reactants. mit.edu

Virtual screening is a powerful technique for identifying potential biological targets. mdpi.com By docking libraries of this compound analogues into the three-dimensional structures of various proteins, it is possible to predict binding affinities and identify promising candidates for further experimental validation. This approach has been successfully used to discover novel kinase inhibitors. mdpi.com Furthermore, molecular dynamics simulations can provide a dynamic picture of how these molecules interact with their targets, revealing key binding interactions and informing the design of more potent and selective inhibitors.

Exploration of Novel Biological Targets and Mechanisms (In Vitro)

While the this compound scaffold is known to be a part of some existing drugs, its full biological potential remains to be explored. In vitro screening of derivatives against a wide range of biological targets is a crucial step in uncovering new therapeutic applications.

Recent studies on structurally related diarylamine and aminobenzoic acid derivatives have revealed a broad spectrum of biological activities. For example, some diarylamine-guided carboxamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents. frontiersin.orgnih.govnih.gov Derivatives of 4-aminobenzoic acid have also been identified as inhibitors of multidrug resistance-associated proteins (MRPs), which could be valuable in overcoming drug resistance in cancer therapy. nih.gov

The diverse family of protein kinases represents a particularly rich area for new discoveries. Many kinase inhibitors feature a diarylamine core, and high-throughput in vitro screening of this compound analogues against a panel of kinases could identify novel inhibitors for various diseases, including cancer and inflammatory disorders. oncotarget.comresearchgate.netnih.gov The mechanism of action of any identified active compounds can then be further investigated through cell-based assays to understand their effects on cellular signaling pathways. mdpi.com

Potential Biological Target ClassRationale for ExplorationExample from Related Compounds
Cancer Cell LinesCytotoxic effects of diarylamine derivatives. frontiersin.orgnih.govnih.govInhibition of SGC-7901, A875, and HepG2 cancer cells. nih.gov
Multidrug Resistance-Associated Proteins (MRPs)Potential to reverse drug resistance in cancer. nih.govInhibition of MRP1. nih.gov
Protein KinasesDiarylamine is a common scaffold in kinase inhibitors. oncotarget.comresearchgate.netnih.govInhibition of FLT3 and AURKA. oncotarget.com

Development of Structure-Based Design Principles

Structure-based drug design (SBDD) is a powerful paradigm for the rational optimization of lead compounds. nih.gov By understanding the three-dimensional structure of a biological target and how a ligand binds to it, medicinal chemists can make informed modifications to the ligand's structure to improve its affinity, selectivity, and pharmacokinetic properties.

For this compound, the development of clear structure-activity relationships (SAR) is essential. pharmacy180.comiomcworld.com This involves systematically modifying different parts of the molecule—the acetamido group, the phenyl rings, the amino linker, and the benzoic acid moiety—and evaluating the impact of these changes on biological activity. For instance, SAR studies on benzoic acid derivatives have shown that the nature and position of substituents on the aromatic ring can significantly influence their activity. pharmacy180.comyoutube.com Electron-donating groups in the ortho or para positions can enhance the activity of some local anesthetics. youtube.com

The integration of X-ray crystallography and computational modeling is central to modern SBDD. nih.govresearchgate.netnih.gov Obtaining the crystal structure of a this compound derivative in complex with its biological target can provide a detailed atomic-level understanding of the binding interactions. This information can then be used to guide the design of new analogues with improved binding characteristics. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery and will be crucial for realizing the full therapeutic potential of the this compound scaffold. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-[(4-acetamidophenyl)amino]benzoic Acid, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with a nucleophilic aromatic substitution reaction between 4-aminobenzoic acid and 4-acetamidophenyl derivatives. Use coupling agents like EDC/HOBt to facilitate amide bond formation .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve >98% purity .
  • Validation : Confirm purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water mobile phase) and elemental analysis (e.g., C: 62.98%, H: 5.02%, N: 11.02%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • IR Spectroscopy : Identify amide C=O stretching (~1666 cm⁻¹) and carboxylic acid O-H/N-H stretches (3100–3400 cm⁻¹) .
  • NMR : Use DMSO-d₆ for solubility. Expected signals: δ 10.2 ppm (COOH), δ 8.2–7.5 ppm (aromatic protons), δ 2.1 ppm (acetamido CH₃) .
  • X-ray Crystallography : Employ SHELX programs for structure refinement. For example, monoclinic P2₁/c space group with unit cell parameters a = 14.7698 Å, b = 6.6730 Å .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Approach :

  • Comparative Assays : Replicate studies using standardized protocols (e.g., MIC for antibacterial activity, IC₅₀ for enzyme inhibition). For example, derivatives with 4-fluorophenyl substituents showed IC₅₀ = 7.2 µM against viral proteases .
  • Data Normalization : Account for variables like solvent (DMSO concentration), cell lines, or assay temperature. Contradictions in IC₅₀ values may arise from differences in ATP concentration in kinase assays .
  • Meta-Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .

Q. What strategies optimize the compound’s solubility and stability in biological assays?

  • Methods :

  • Solubility Enhancement : Use co-solvents (e.g., 10% PEG-400 in PBS) or prepare sodium salts via treatment with NaOH .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Carboxylic acid derivatives are prone to esterification in alcoholic solvents .
  • Table: Stability Data
ConditionDegradation ProductsHalf-Life (Days)
pH 7.4, 37°CBenzoic acid, 4-acetamidoaniline14
0.1 M HCl, 25°CHydrolyzed amide bond3

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

  • Workflow :

  • Step 1 : Perform DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potentials and identify sites for substitution .
  • Step 2 : Predict logP and solubility via QSAR models (e.g., SwissADME). For example, adding a methoxy group increases logP by 0.8 but reduces aqueous solubility .
  • Step 3 : Validate with MD simulations (GROMACS) to assess membrane permeability .

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points for this compound?

  • Root Causes :

  • Polymorphism : Different crystalline forms (e.g., monoclinic vs. triclinic) yield melting points ranging from 125–126°C to >300°C .
  • Impurities : Residual solvents (e.g., DMF) lower observed melting points. Validate purity via DSC .
    • Resolution : Standardize recrystallization solvents (e.g., ethanol vs. acetonitrile) and report polymorphic form in publications .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .
  • Disposal : Neutralize with 10% NaOH before incineration. Follow EPA guidelines for hazardous waste .
  • Storage : Keep in amber vials at −20°C under argon to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.